- Enzymatic Polymerization and Characterization of New Poly(3-hydroxyalkanoate)s by a Bacterial Polymerase, Macromolecules, 2001, 34(20), 6889-6894

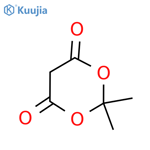

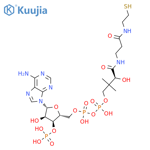

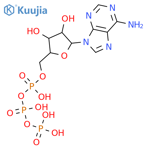

Cas no 21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate])

![Coenzyme A, S-[(3R)-3-hydroxybutanoate] structure](https://de.kuujia.com/scimg/cas/21804-29-5x500.png)

21804-29-5 structure

Produktname:Coenzyme A, S-[(3R)-3-hydroxybutanoate]

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- R-(-)-3-Hydroxybutyryl-CoA , Rotation (-).

- D-β- Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-(-)-β-Hydroxybutyryl-CoA

- (R)-3- Hydroxybutyryl CoA

- (R)-3-Hydroxy-butanoyl-CoA

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- Coenzyme A, S-(3-hydroxybutanoate), (R)-

- Coenzyme A, S-[(3R)-3-hydroxybutanoate]

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- (R)-3-Hydroxy-butanoyl-CoA

- (R)-3-Hydroxybutyryl CoA

- D-(-)-β-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-β-Hydroxybutyryl-CoA

- R-(-)-3-Hydroxybutyryl-CoA

- S-(3-hydroxybutyryl)-CoA

- (R)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutanoyl-CoA

- S-(3-hydroxybutanoyl)-coenzyme A

- (S)-3-hydroxybutyroyl-CoA

- (3S)-3-hydroxybutanoyl-CoA

- S-(3-hydroxybutyryl)-coenzyme A

- (R)-3-hydroxybutanoyl-CoA(4-)

- beta-Hydroxybutyryl-coenzyme A

- beta-Hydroxybutyryl-coa

- Coenzyme A, S-(3-hydroxybutanoate)

- (3S)-hydroxybutanoyl-CoA

- L(+)-3-hydroxybutyroyl-CoA

- (S)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coa

- S-(3-hydroxybutanoyl)-CoA

- L(+)-beta-hydroxybutyroyl-CoA

- L-3-hydroxybutanoyl-CoA

- (3R)-3-Hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coenzyme A

- (S)-3-Hydroxybutyryl-CoA

- (3R)-hydroxybutanoyl-CoA

-

- Inchi: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1

- InChI-Schlüssel: QHHKKMYHDBRONY-WZZMXTMRSA-N

- Lächelt: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)C)OP(O)(O)=O

Berechnete Eigenschaften

- Genaue Masse: 853.15198968g/mol

- Monoisotopenmasse: 853.15198968g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 10

- Anzahl der Akzeptoren für Wasserstoffbindungen: 23

- Schwere Atomanzahl: 54

- Anzahl drehbarer Bindungen: 22

- Komplexität: 1450

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 6

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 409Ų

- XLogP3: -5.9

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1R:C5H5N, S:CH2Cl2, 1 h, 0°C; 2 h, rt

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1R:HBr, R:Br2, S:H2O, 0°C

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

Referenz

- Stereospecificity of the Reaction Catalyzed by Enoyl-CoA Hydratase, Journal of the American Chemical Society, 2000, 122(17), 3987-3994

Herstellungsverfahren 3

Reaktionsbedingungen

1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C

1.2S:H2O, rt; 4 h, rt

1.2S:H2O, rt; 4 h, rt

Referenz

- Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase, Journal of the American Chemical Society, 2017, 139(40), 14322-14330

Herstellungsverfahren 4

Reaktionsbedingungen

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Referenz

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Herstellungsverfahren 5

Reaktionsbedingungen

1.1

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

Referenz

- Chemo-Enzymatic Synthesis of Poly(lactate-co-(3-hydroxybutyrate)) by a Lactate-Polymerizing Enzyme, Macromolecules (Washington, 2009, 42(6), 1985-1989

Herstellungsverfahren 6

Reaktionsbedingungen

1.1

Referenz

- New insights into activation and substrate recognition of polyhydroxyalkanoate synthase from Ralstonia eutropha, Applied Microbiology and Biotechnology, 2013, 97(3), 1175-1182

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Raw materials

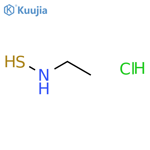

- Cysteamine hydrochloride

- Adenosine 5'-Triphosphate

- Coenzyme A sodium salt hydrate

- Methyl D-(+)-Lactate

- 2,2-dimethyl-1,3-dioxane-4,6-dione

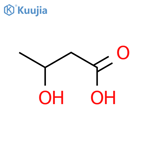

- (R)-3-Hydroxybutyric acid

- 3-Hydroxybutanoic Acid

- Coenzyme A

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Preparation Products

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Verwandte Literatur

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate]) Verwandte Produkte

- 174519-28-9(1-(4-Chlorophenyl)-2-phenyl-1H-pyrrole)

- 1177311-60-2([(2-methylindolizin-3-yl)methyl]amine)

- 1020253-51-3(1-(p-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid)

- 165459-69-8(1-isocyano-3,5-dimethoxybenzene)

- 2229361-42-4(1-bromo-2-(but-3-yn-2-yl)-4-methoxybenzene)

- 1699189-62-2(N-(pent-4-yn-1-yl)methanesulfonamide)

- 954224-19-2(4-Chloro-6-(4-ethylphenyl)pyrimidine)

- 850911-25-0(N-(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(pyrrolidine-1-sulfonyl)benzamide)

- 2228484-46-4(5-(5-methyl-1,2-oxazol-4-yl)-1,3-oxazol-2-amine)

- 900869-56-9(4-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylmorpholine)

Empfohlene Lieferanten

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge